2-MERCAPTO-5-METHOXYBENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-sulfanylbenzoic acid is an organic compound with the molecular formula C8H8O3S. It is known for its unique structural features, which include a methoxy group (-OCH3) and a sulfanyl group (-SH) attached to a benzoic acid core. This compound is also referred to as 2-mercapto-5-methoxybenzoic acid .
Mechanism of Action
Target of Action
It’s suggested that benzoic acid derivatives can be incorporated into sulfonamide drugs to combat various bacterial infections . This implies that 5-Methoxy-2-sulfanylbenzoic acid could potentially interact with bacterial enzymes or proteins as its primary targets .
Mode of Action
Sulfonamides, which this compound may be a part of, are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria . Therefore, it’s plausible that 5-Methoxy-2-sulfanylbenzoic acid might interact with its targets in a similar manner.
Biochemical Pathways
Given its potential role as a sulfonamide analogue, it may interfere with the folic acid synthesis pathway in bacteria, thereby inhibiting bacterial growth .
Result of Action
If it acts as a sulfonamide analogue, it could potentially inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial dna replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-sulfanylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzoic acid with thiourea in the presence of hydrochloric acid, followed by hydrolysis to yield the desired product . Another method involves the use of 2-methoxy-5-nitrobenzoic acid as a starting material, which is reduced to 2-methoxy-5-aminobenzoic acid and subsequently converted to 5-Methoxy-2-sulfanylbenzoic acid through thiolation .
Industrial Production Methods
Industrial production of 5-Methoxy-2-sulfanylbenzoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-sulfanylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The methoxy and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
5-Methoxy-2-sulfanylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic acid: Lacks the sulfanyl group, resulting in different chemical and biological properties.
2-Sulfanylbenzoic acid: Lacks the methoxy group, leading to variations in reactivity and applications.
5-Methoxy-2-nitrobenzoic acid: Contains a nitro group instead of a sulfanyl group, which significantly alters its chemical behavior.
Uniqueness
5-Methoxy-2-sulfanylbenzoic acid is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-methoxy-2-sulfanylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-11-5-2-3-7(12)6(4-5)8(9)10/h2-4,12H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRXETKKISMBSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321276 |
Source
|
Record name | 5-Methoxy-2-sulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16807-37-7 |
Source
|
Record name | 16807-37-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methoxy-2-sulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.